molecular formula C21H14ClN3O B11260604 N-(2-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

N-(2-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B11260604
M. Wt: 359.8 g/mol
InChI Key: GSGSRMKRBYYCNN-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide: is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.

    Substitution Reactions: Introduction of the 2-chlorophenyl and pyridin-3-yl groups can be done through nucleophilic aromatic substitution reactions.

Properties

Molecular Formula

C21H14ClN3O

Molecular Weight

359.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C21H14ClN3O/c22-17-8-2-4-10-19(17)25-21(26)16-12-20(14-6-5-11-23-13-14)24-18-9-3-1-7-15(16)18/h1-13H,(H,25,26)

InChI Key

GSGSRMKRBYYCNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

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